molecular formula C8H9NO3 B1282642 3-Amino-5-methoxybenzoic acid CAS No. 74165-74-5

3-Amino-5-methoxybenzoic acid

Cat. No.: B1282642
CAS No.: 74165-74-5
M. Wt: 167.16 g/mol
InChI Key: DBEMTZANGFGKMX-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-methoxybenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: On an industrial scale, this compound is often produced through the catalytic hydrogenation of 3-nitro-5-methoxybenzoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxybenzoic acid depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Comparison: 3-Amino-5-methoxybenzoic acid is unique due to the specific positioning of its amino and methoxy groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-amino-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEMTZANGFGKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551675
Record name 3-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74165-74-5
Record name 3-Amino-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74165-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methoxybenzoic acid
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Synthesis routes and methods

Procedure details

3-Methoxy-5-nitrobenzoic acid (510 mg) was dissolved in 5 ml of ethanol and 10% Pd(C) (50 mg) was added. The resulting suspension was stirred under a hydrogen-filled balloon for 2 hours. Then the reaction mixture was filtered and concentrated to dryness. Isolated dark brown solid (480 mg) was used without further purification in the next step.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
50 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Amino-5-methoxybenzoic acid in the biosynthesis of ansamitocin P-3?

A: Research indicates that this compound plays a crucial role as a precursor in the biosynthesis of ansamitocin P-3. When introduced to a genetically modified strain of Actinosynnema pretiosum (specifically the AHBA block mutant HGF073), it leads to the production of both ansamitocin P-3 and dechloroansamitocin P-3. [] This suggests that the compound can be incorporated into the ansamitocin biosynthetic pathway, likely functioning as a substitute for the natural precursor.

Q2: How does the sublimation behavior of this compound compare to its isomers?

A: Studies using the Knudsen mass-loss effusion technique revealed the sublimation thermodynamics of this compound. [] Researchers determined its vapor pressure at various temperatures (380.16 K to 400.18 K) and subsequently calculated the standard molar enthalpy and Gibbs energy of sublimation at 298.15 K. These findings, alongside data from other aminomethoxybenzoic acid isomers, can be valuable for understanding the relationship between molecular structure and sublimation properties within this family of compounds.

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